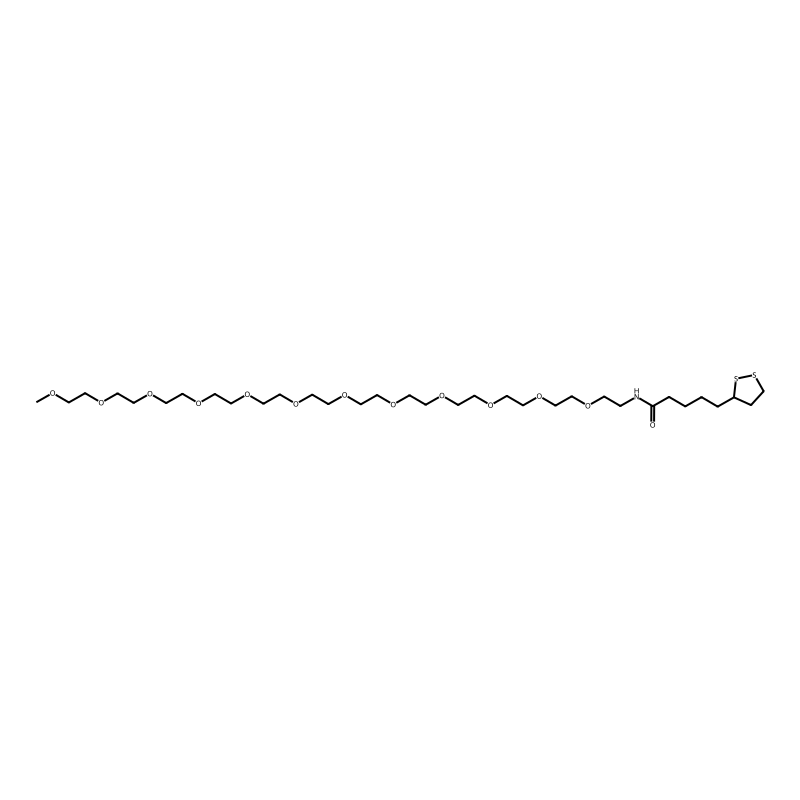

m-PEG12-Lipoamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Conjugate for Surface Modification

m-PEG12-Lipoamide is a molecule composed of three key parts:

- m-PEG12: This refers to a methoxy polyethylene glycol (PEG) spacer arm with an average length of 12 repeating units. PEG is a hydrophilic (water-loving) polymer commonly used in research to improve the solubility and stability of biomolecules .

- Lipoamide: This is a five-membered ring structure with a disulfide bond, derived from lipoic acid. Lipoamide can participate in redox reactions and has metal-chelating properties .

The combination of these parts creates a molecule with interesting properties for scientific research. The PEG spacer arm enhances water solubility and can reduce non-specific interactions between the molecule and its environment. The lipoamide moiety offers potential functionalities like metal chelation and participation in redox reactions.

Potential Applications

While there isn't extensive published research specifically on m-PEG12-Lipoamide, related PEG-lipoamide conjugates have been explored for surface modification applications:

- Functionalization of Nanoparticles: PEG-lipoamide derivatives have been used to modify the surface of nanoparticles, such as gold nanoparticles, for applications in drug delivery and biosensing . The lipoamide group can help anchor the molecule to the nanoparticle surface, while the PEG spacer provides biocompatibility and reduces aggregation.

Future Research Directions

m-PEG12-Lipoamide holds promise for various research applications due to its unique combination of properties. Here are some potential areas for future exploration:

- Drug Delivery Systems: The molecule could be used to create targeted drug delivery systems by incorporating targeting moieties onto the lipoamide group.

- Biosensors: The metal-chelating properties of lipoamide could be exploited to develop biosensors for specific metal ions.

- Bioconjugation: m-PEG12-Lipoamide could be used to conjugate enzymes or other biomolecules for improved stability and function.

m-PEG12-Lipoamide is a compound characterized by the combination of polyethylene glycol and a lipoamide moiety. The molecular formula for this compound is C34H67NO14S2, with a molecular weight of 778.02 g/mol. This compound features a hydrophilic polyethylene glycol chain, which enhances its solubility in aqueous environments, making it suitable for various biomedical applications. The lipoamide component contributes to its unique chemical properties, including potential interactions with biomolecules due to the presence of a lipoic acid group .

The biological activity of m-PEG12-Lipoamide is largely attributed to its lipoic acid component, which is known for its antioxidant properties. This compound can interact with various biomolecules, including proteins and nucleic acids, potentially influencing cellular processes such as signaling pathways and metabolic functions. The hydrophilic nature of the polyethylene glycol segment helps minimize nonspecific binding in biological systems, enhancing the efficacy of drug delivery applications .

The synthesis of m-PEG12-Lipoamide typically involves the following steps:

- Preparation of Reactants: The starting materials include polyethylene glycol and lipoic acid derivatives.

- Activation: The carboxylic acid groups on the lipoic acid are activated using coupling agents like EDC and NHS.

- Coupling Reaction: The activated lipoic acid is reacted with the hydroxyl groups of the polyethylene glycol under controlled conditions (temperature, pH) to form the final m-PEG12-Lipoamide product.

- Purification: The product is purified through methods such as dialysis or chromatography to remove unreacted materials and by-products .

m-PEG12-Lipoamide has several applications in biomedical fields:

- Drug Delivery Systems: Its ability to enhance solubility and stability makes it an ideal candidate for formulating drug delivery systems.

- Surface Modification: It is used to modify surfaces in biomedical devices to reduce nonspecific protein adsorption.

- Bioconjugation: The reactive groups allow for conjugation with various biomolecules for targeted therapy or diagnostics .

Studies on m-PEG12-Lipoamide have demonstrated its capacity to interact with various biomolecules due to its lipoic acid component. These interactions can influence cellular uptake mechanisms and enhance therapeutic efficacy. For instance, its coupling with proteins can improve their stability and bioavailability in therapeutic applications. Furthermore, interaction studies often assess how variations in pH and ionic strength affect binding affinities and kinetics .

Several compounds share structural similarities with m-PEG12-Lipoamide, each possessing unique properties:

Uniqueness of m-PEG12-Lipoamide

m-PEG12-Lipoamide stands out due to its balanced hydrophilicity from polyethylene glycol combined with the functional versatility provided by the lipoamide moiety. This combination allows it to serve effectively in both drug delivery systems and surface modifications while maintaining low toxicity levels.